molecular formula C10H12BrNO B12747574 1-Propanone, 1-(3-bromophenyl)-2-(methylamino)- CAS No. 486459-02-3

1-Propanone, 1-(3-bromophenyl)-2-(methylamino)-

Cat. No.: B12747574
CAS No.: 486459-02-3
M. Wt: 242.11 g/mol
InChI Key: PXLYROINIXKFAW-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-(methylamino)propan-1-one is an organic compound with the molecular formula C10H12BrNO It is a substituted phenylpropanone, characterized by the presence of a bromine atom on the phenyl ring and a methylamino group on the propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-2-(methylamino)propan-1-one typically involves the following steps:

    Bromination: The starting material, phenylpropanone, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Amination: The brominated intermediate is then subjected to amination, where a methylamino group is introduced. This can be achieved through a nucleophilic substitution reaction using methylamine (CH3NH2) under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 1-(3-bromophenyl)-2-(methylamino)propan-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2-(methylamino)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of 3-bromobenzoic acid or 3-bromophenyl ketone.

    Reduction: Formation of 1-(3-bromophenyl)-2-(methylamino)propan-1-ol.

    Substitution: Formation of 3-substituted phenylpropanone derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-2-(methylamino)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-2-(methylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-2-(methylamino)propan-1-one: Similar structure but with bromine at the para position.

    1-(3-Chlorophenyl)-2-(methylamino)propan-1-one: Similar structure but with chlorine instead of bromine.

    1-(3-Bromophenyl)-2-(ethylamino)propan-1-one: Similar structure but with an ethylamino group instead of a methylamino group.

Uniqueness

1-(3-Bromophenyl)-2-(methylamino)propan-1-one is unique due to the specific positioning of the bromine atom and the methylamino group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

486459-02-3

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-(3-bromophenyl)-2-(methylamino)propan-1-one

InChI

InChI=1S/C10H12BrNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,12H,1-2H3

InChI Key

PXLYROINIXKFAW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Br)NC

Origin of Product

United States

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